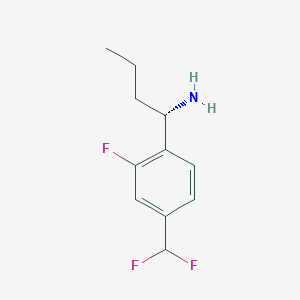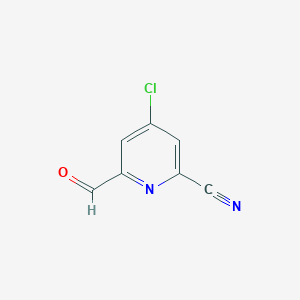
4-Chloro-6-formylpyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-formylpicolinonitrile is an organic compound with the molecular formula C7H3ClN2O It is a derivative of picolinonitrile, characterized by the presence of a chloro group at the 4-position and a formyl group at the 6-position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-formylpicolinonitrile typically involves the chlorination of 6-formylpicolinonitrile. One common method includes the reaction of 6-formylpicolinonitrile with phosphorus oxychloride (POCl3) in the presence of a catalyst such as dimethylformamide (DMF). The reaction is carried out under reflux conditions, leading to the formation of 4-Chloro-6-formylpicolinonitrile.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-6-formylpicolinonitrile may involve large-scale chlorination processes using similar reagents and conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-formylpicolinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4).
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or ammonia (NH3) in solvents like methanol or ethanol.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted picolinonitriles.
Reduction: Formation of 4-chloro-6-hydroxymethylpicolinonitrile.
Oxidation: Formation of 4-chloro-6-carboxypicolinonitrile.
Aplicaciones Científicas De Investigación
4-Chloro-6-formylpicolinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and ligands for coordination chemistry.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-formylpicolinonitrile depends on its specific application. In chemical reactions, the chloro and formyl groups play crucial roles in determining the reactivity and selectivity of the compound. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors, which can be influenced by its structural features.
Comparación Con Compuestos Similares
4-Chloro-6-formylpicolinonitrile can be compared with other similar compounds, such as:
6-Formylpicolinonitrile: Lacks the chloro group, leading to different reactivity and applications.
4-Chloro-2-formylpyridine: Similar structure but with the formyl group at the 2-position, affecting its chemical behavior.
4-Chloro-6-methylpicolinonitrile: Contains a methyl group instead of a formyl group, resulting in different chemical properties and applications.
Propiedades
Fórmula molecular |
C7H3ClN2O |
|---|---|
Peso molecular |
166.56 g/mol |
Nombre IUPAC |
4-chloro-6-formylpyridine-2-carbonitrile |
InChI |
InChI=1S/C7H3ClN2O/c8-5-1-6(3-9)10-7(2-5)4-11/h1-2,4H |
Clave InChI |
RWDYSHOOKIJGRU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1C=O)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


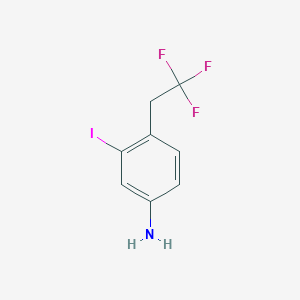
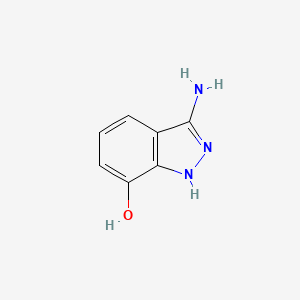
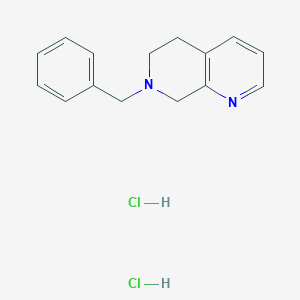

![N,N-Dimethyl-N'-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]-Sulfamide](/img/structure/B12973275.png)

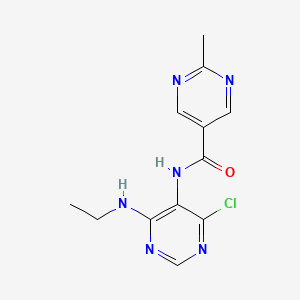
![4-Chloro-8-methylpyrazolo[1,5-a]quinoxaline](/img/structure/B12973280.png)
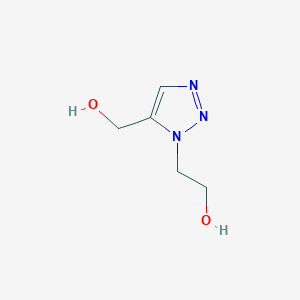
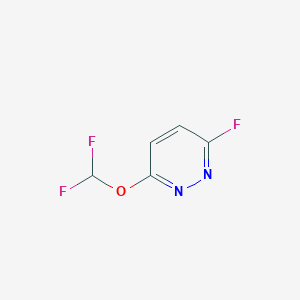
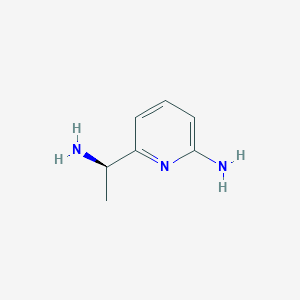
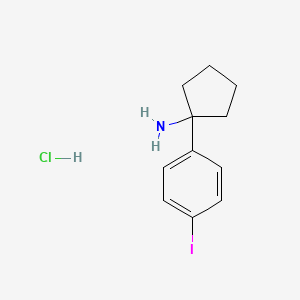
![2-(Pyridazin-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B12973311.png)
